molecular formula C20H21N5O B4539199 N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4539199
M. Wt: 347.4 g/mol
InChI Key: DGXKKRLNZBICFG-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups (positions 1, 3, and 6) and an N-linked 2-(1H-indol-3-yl)ethyl carboxamide moiety. The pyrazolo[3,4-b]pyridine scaffold is known for its structural similarity to purine bases, enabling interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs) . The trimethyl substitutions likely enhance metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-12-10-16(18-13(2)24-25(3)19(18)23-12)20(26)21-9-8-14-11-22-17-7-5-4-6-15(14)17/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXKKRLNZBICFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound through a synthesis of available research findings, case studies, and data tables.

Chemical Information

  • Molecular Formula: C18H20N4O
  • Molecular Weight: 304.38 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C(=O)NCCN1C=C(C2=CC=CC=C21)C(=O)N(C)C)C

Structure Analysis

The compound features an indole moiety linked to a pyrazolo[3,4-b]pyridine structure. The presence of both the indole and pyrazole rings suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance:

  • A study identified several pyrazolo[3,4-b]pyridine derivatives with IC50 values in the nanomolar range against various cancer cell lines. Specifically, compounds showed inhibition of cancer cell proliferation and induction of apoptosis in A172 and U87MG cell lines .
CompoundCell LineIC50 (nM)
15yA172200
15yU87MG150
15yA375300

The mechanism of action for this class of compounds often involves inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. For example:

  • Inhibitors targeting TBK1 (TANK-binding kinase 1) have been shown to disrupt downstream signaling pathways related to inflammation and tumor progression .

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-b]pyridines have demonstrated:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties .
  • Anti-inflammatory Effects: Compounds have been tested for their ability to inhibit inflammatory cytokines and pathways .

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor activity of a series of pyrazolo[3,4-b]pyridine derivatives. Compound 15y was highlighted as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. The study also demonstrated its efficacy in reducing tumor cell viability in vitro across multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[3,4-b]pyridines revealed that modifications at specific positions significantly affect biological activity. For example, substituents on the indole or pyrazole rings can enhance potency against cancer cells while reducing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazolo[3,4-b]pyridine derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Core Structure and Substituent Variations

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound : N-[2-(1H-Indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 1,3,6-Trimethyl
- N-linked 2-(indol-3-yl)ethyl
~407.5 (calc.) Indole group may enhance CNS penetration; trimethyl groups improve stability.
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Pyrazolo[3,4-b]pyridine - 1,6-Diphenyl
- Acetyl hydrazide at C4
~428.5 (calc.) Phenyl groups increase lipophilicity; hydrazide may reduce metabolic stability.
N-[4-(4-Chloro-3,5-dimethylpyrazolyl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[5,4-b]pyridin-4-ylcarboxamide Pyrazolo[3,4-b]pyridine - 1-Ethyl, 3,6-dimethyl
- 4-Chloro-3,5-dimethylpyrazole phenyl at C4
~493.0 (calc.) Chlorine enhances electrophilic interactions; bulky pyrazole may limit solubility.
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 1,3,6-Trimethyl
- Diphenylpyrazole methyl
~436.5 Diphenyl groups improve hydrophobic binding but may reduce aqueous solubility.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 1-Phenyl, 3,6-dimethyl
- Ethyl-methyl pyrazole at C4
~374.4 Compact structure with phenyl group; lower MW may enhance bioavailability.
Functional Implications of Substituents

Indole vs. Phenyl Groups: The target compound’s indol-3-yl ethyl group may facilitate interactions with serotonin receptors (e.g., 5-HT2A/2C) due to structural mimicry of endogenous ligands . In contrast, phenyl-substituted analogs (e.g., N′-Acetyl-3-methyl-1,6-diphenyl derivative) exhibit higher lipophilicity (LogP > 4), which could hinder blood-brain barrier (BBB) penetration despite enhanced membrane affinity .

Halogen vs. However, steric bulk from the pyrazole ring may reduce solubility compared to the target’s indole-ethyl group .

Carboxamide Linkers :

  • The ethyl linker in the target compound provides flexibility, allowing conformational adaptation to receptor pockets. Conversely, rigid ethenamine linkers (e.g., in ’s indole derivatives) restrict rotation, possibly enhancing selectivity but reducing binding entropy .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability: Trimethyl substitutions in the target compound likely block cytochrome P450 oxidation sites, extending half-life compared to non-methylated analogs .
  • Solubility : Compounds with diphenyl or bulky pyrazole groups (e.g., ) exhibit lower aqueous solubility (<10 µM in PBS), whereas the target’s indole moiety may improve solubility through π-stacking or hydrogen bonding .
  • Toxicity : Chlorinated derivatives () risk generating reactive metabolites, while the target’s all-carbon substituents minimize this concern .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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